2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide oxalate
Description
This compound is a structurally complex small molecule featuring a 1,2,4-oxadiazole ring fused with a thiophene moiety, an azetidine (4-membered nitrogen-containing ring), and a trifluoromethoxy-substituted phenylacetamide group. The oxalate salt form enhances solubility and bioavailability, a common strategy in pharmaceutical chemistry for carboxylic acid-containing compounds .
Properties
IUPAC Name |
oxalic acid;2-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O3S.C2H2O4/c19-18(20,21)27-13-5-3-12(4-6-13)22-15(26)10-25-8-11(9-25)17-23-16(24-28-17)14-2-1-7-29-14;3-1(4)2(5)6/h1-7,11H,8-10H2,(H,22,26);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGANGRKRVZMZGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=NC(=NO3)C4=CC=CS4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide oxalate typically involves multiple steps:
Formation of the Oxadiazole Ring: This step often involves the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Synthesis of the Azetidine Ring: The azetidine ring can be synthesized via a cyclization reaction involving an appropriate amine and a halogenated precursor.
Coupling Reactions: The thiophene ring and the oxadiazole ring are coupled using palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted azetidines.
Scientific Research Applications
Molecular Formula
- C: 15
- H: 14
- F: 1
- N: 4
- O: 3
- S: 1
Molecular Weight
The molecular weight of the compound is approximately 319.34 g/mol.
Anticancer Activity
Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, a study highlighted the synthesis of various substituted azetidin-2-one derivatives that demonstrated cytotoxicity against MCF-7 breast cancer cell lines. The synthesized compounds showed inhibition rates ranging from 89% to 94% at different concentrations, suggesting a promising therapeutic potential in cancer treatment .
Antimicrobial Properties
The oxadiazole derivatives have been reported to possess antimicrobial activities. A review of literature indicates that compounds containing oxadiazole rings can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
Antioxidant Activity
Antioxidant properties are crucial for preventing oxidative stress-related diseases. The compound's ability to scavenge free radicals has been evaluated using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl). Compounds with oxadiazole moieties have shown promising results in reducing oxidative stress in cellular models .
Case Study 1: Anticancer Screening
A comprehensive study evaluated the anticancer potential of various oxadiazole derivatives, including those structurally similar to the target compound. The results indicated that modifications at specific positions on the oxadiazole ring significantly enhanced cytotoxicity against cancer cell lines .
Case Study 2: Antimicrobial Efficacy
Research involving the synthesis of thiophene-based oxadiazole compounds demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. The study employed various methods to assess antimicrobial activity, confirming that these compounds could serve as lead candidates for developing new antibiotics .
Case Study 3: Antioxidant Properties
A detailed investigation into the antioxidant capabilities of similar compounds revealed that they effectively reduced lipid peroxidation and protected cellular components from oxidative damage. These findings underscore the relevance of such compounds in developing nutraceuticals aimed at combating oxidative stress .
Mechanism of Action
The mechanism by which 2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide oxalate exerts its effects is likely multifaceted:
Molecular Targets: It may interact with specific proteins or enzymes, altering their activity.
Pathways Involved: The compound could modulate signaling pathways, such as those involving kinases or G-protein coupled receptors, leading to changes in cellular function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Trifluoromethoxy vs. Trifluoromethyl : The trifluoromethoxy group in the target compound may offer improved metabolic stability compared to the trifluoromethyl group in ’s analog, as electron-withdrawing substituents often enhance resistance to oxidative degradation .
- Azetidine vs.
Physicochemical and Spectroscopic Properties
Comparative spectroscopic data (IR, NMR) from and suggest that oxadiazole and azetidine moieties produce distinct peaks:
- IR : Oxadiazole C=N stretching at ~1600–1650 cm⁻¹ and azetidine N-H bending at ~1500 cm⁻¹ .
- NMR : The trifluoromethoxy group’s ¹⁹F signal near −58 ppm (vs. −63 ppm for trifluoromethyl in ) would differentiate the target compound .
Bioactivity and Mechanism
- Anti-inflammatory/Anti-exudative Activity : ’s acetamide derivatives (73% inhibition at 10 mg/kg) indicate that the acetamide-thiophene-oxadiazole scaffold may synergize to reduce inflammation .
- Enzyme Inhibition : ’s benzimidazole-triazole hybrids show α-glucosidase inhibition (IC₅₀ = 2.8–8.4 µM), suggesting that the oxadiazole-azetidine core in the target compound could similarly interact with enzymatic active sites .
Limitations and Contradictions
- Bioactivity Variability : Substituent positioning (e.g., para- vs. meta-substitution on phenyl rings) in ’s compounds leads to significant differences in IC₅₀ values, implying that the trifluoromethoxy group’s placement in the target compound must be optimized .
- Synthetic Challenges : The azetidine ring’s strain may complicate synthesis compared to more stable 5- or 6-membered rings in ’s oxadiazole derivatives .
Biological Activity
The compound 2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide oxalate is a derivative of 1,2,4-oxadiazole and azetidine, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 463.49 g/mol. The structure includes a thiophene ring and an oxadiazole moiety, which are often associated with significant pharmacological effects.
Anticancer Activity
Recent studies have indicated that compounds containing the 1,2,4-oxadiazole scaffold exhibit notable anticancer properties. For instance, derivatives similar to our compound were tested against various cancer cell lines such as MCF-7 (breast cancer) and showed high cytotoxicity.
In vitro assays demonstrated that compounds with the oxadiazole ring could inhibit cell proliferation effectively. For example, one study reported that specific derivatives achieved an inhibition percentage ranging from 89% to 94% at concentrations between 0.1 μM to 2 μM , compared to doxorubicin as a standard drug .
Antimicrobial Activity
The antimicrobial potential of oxadiazole derivatives has been extensively documented. The compound was evaluated for its activity against various bacterial strains and fungi. The results indicated that it possesses significant antibacterial and antifungal properties.
A comparative study highlighted that certain derivatives exhibited greater activity than standard antibiotics like amoxicillin and fluconazole. The mechanism of action is believed to involve disruption of microbial cell wall synthesis and interference with metabolic pathways .
Antioxidant Activity
The antioxidant capacity of the compound was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. Compounds containing thiophene and oxadiazole rings have shown promising results in reducing oxidative stress markers in vitro. The antioxidant activity is crucial for preventing cellular damage caused by free radicals, thus contributing to cancer prevention strategies .
Case Studies and Research Findings
Q & A
Q. What are the optimized synthetic routes for this compound, and how can reaction conditions (e.g., solvent, catalyst) influence yield?
Methodological Answer:
- The synthesis typically involves multi-step reactions, including cyclization of the oxadiazole ring and functionalization of the azetidine moiety. Key reagents like sodium hydroxide or potassium carbonate are used to facilitate bond formation under controlled pH and temperature .
- Solvent choice (e.g., DMF for polar aprotic conditions) and catalysts (e.g., triethylamine for acylation) significantly impact reaction efficiency. For example, refluxing with triethylamine improves chloroacetyl chloride coupling, as seen in analogous oxadiazole-acetamide syntheses .
- Optimization Tip : Use TLC to monitor reaction progress and HPLC for purity validation (>95% purity threshold recommended) .
Q. Which analytical techniques are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry of the oxadiazole and azetidine rings. For example, oxadiazole protons typically resonate at δ 8.2–8.5 ppm in DMSO-d6 .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ for C22H20F3N3O4S: 502.11) .
- X-ray Crystallography : Resolves stereochemistry of the azetidine ring and oxalate counterion interactions .
Q. How to design initial biological screening assays for this compound?
Methodological Answer:
- Prioritize in vitro assays targeting enzymes or receptors structurally related to the oxadiazole moiety (e.g., 5-lipoxygenase-activating protein (FLAP) inhibition, given oxadiazole’s role in FLAP binding ).
- Use cell viability assays (MTT or resazurin) in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity. Compare IC50 values with structural analogs (e.g., thiophene vs. phenyl substitutions) .
Advanced Research Questions
Q. How to perform structure-activity relationship (SAR) studies on the oxadiazole and thiophene moieties?
Q. What computational methods predict binding modes with biological targets?
Methodological Answer:
- Use molecular docking (AutoDock Vina or Schrödinger) to model interactions between the oxadiazole ring and FLAP’s hydrophobic pocket. Validate with MD simulations (NAMD/GROMACS) to assess binding stability .
- Key Interaction : The trifluoromethoxy group may form halogen bonds with Arg104 in FLAP, as seen in BI 665915 .
Q. How to resolve contradictions between in vitro and in vivo efficacy data?
Methodological Answer:
- Pharmacokinetic Profiling : Measure plasma stability, protein binding, and CYP450 metabolism. For example, low aqueous solubility (logP ~3.5) may limit bioavailability despite high in vitro potency .
- Metabolite Identification : Use LC-MS/MS to detect oxidative metabolites of the thiophene ring, which may explain toxicity disparities .
Q. What toxicological assays are essential for preclinical safety assessment?
Methodological Answer:
- Ames Test : Screen for mutagenicity of the nitro-group-free oxadiazole (unlike carcinogenic 5-nitrofurans ).
- Rodent Toxicity Studies : Monitor kidney and liver function (ALT/AST levels) after 28-day dosing. Historical data for oxadiazoles show renal pelvis tumors at high doses (e.g., 100 mg/kg in rats) .
Q. How to apply reaction design principles to improve synthetic scalability?
Methodological Answer:
- Use ICReDD’s computational workflow to predict optimal reaction paths. For example, quantum mechanical calculations (DFT) identify low-energy intermediates for azetidine ring closure .
- Flow Chemistry : Implement continuous flow reactors to enhance heat transfer during exothermic steps (e.g., oxadiazole cyclization) .
Data Contradiction Analysis
Q. Why do some analogs show high in vitro potency but poor in vivo activity?
Methodological Answer:
- Hypothesis : Poor solubility or rapid Phase I metabolism (e.g., CYP3A4 oxidation of the azetidine ring).
- Validation :
Measure logD (octanol-water partition coefficient) to assess solubility.
Conduct microsomal stability assays with NADPH cofactors.
Compare with fluorinated analogs (e.g., trifluoromethyl substitution improves metabolic stability ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
